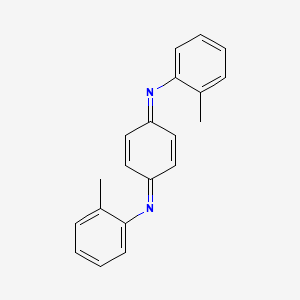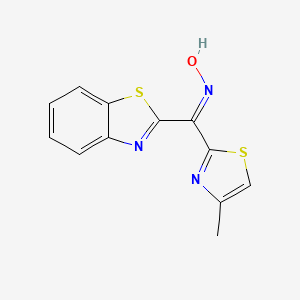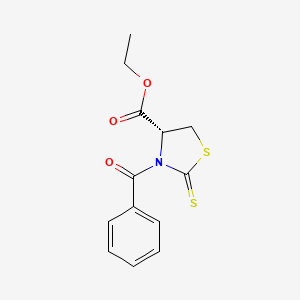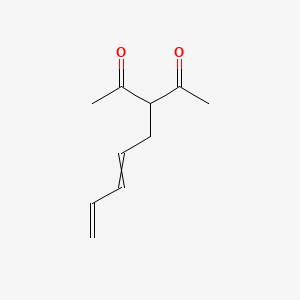![molecular formula C24H18O2 B12572211 Methanone, [4-(1-naphthalenylmethoxy)phenyl]phenyl- CAS No. 190264-57-4](/img/structure/B12572211.png)
Methanone, [4-(1-naphthalenylmethoxy)phenyl]phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, [4-(1-naphthalenylmethoxy)phenyl]phenyl- is a complex organic compound with a unique structure that includes both naphthalene and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [4-(1-naphthalenylmethoxy)phenyl]phenyl- typically involves the reaction of 4-(1-naphthalenylmethoxy)benzaldehyde with phenylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, [4-(1-naphthalenylmethoxy)phenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Methanone, [4-(1-naphthalenylmethoxy)phenyl]phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, dyes, and polymers.
Wirkmechanismus
The mechanism of action of Methanone, [4-(1-naphthalenylmethoxy)phenyl]phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone: Known for its use in pharmaceutical applications.
(naphthalen-2-yl)(phenyl)methanone: Similar structure but different functional groups, leading to varied chemical properties.
Uniqueness
Methanone, [4-(1-naphthalenylmethoxy)phenyl]phenyl- is unique due to its specific combination of naphthalene and phenyl groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
190264-57-4 |
|---|---|
Molekularformel |
C24H18O2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
[4-(naphthalen-1-ylmethoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C24H18O2/c25-24(19-8-2-1-3-9-19)20-13-15-22(16-14-20)26-17-21-11-6-10-18-7-4-5-12-23(18)21/h1-16H,17H2 |
InChI-Schlüssel |
FUPRTHOFUKVSRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclopentene-1-acetic acid, 5-[(phenylmethoxy)methyl]-, (1S,5R)-](/img/structure/B12572141.png)
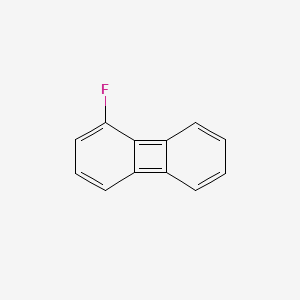
![Benzamide, N-[4-(1-oxo-3-phenyl-2-propenyl)phenyl]-](/img/structure/B12572145.png)

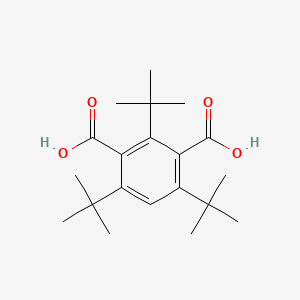

![Acetamide,N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]-](/img/structure/B12572161.png)

![N-[(2-Hydroxyphenyl)methyl]propanamide](/img/structure/B12572181.png)
